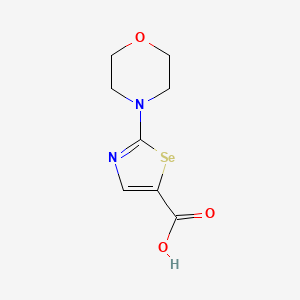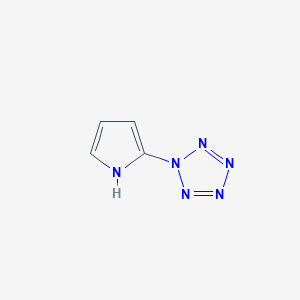
D-Methionyl-D-serine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Methionyl-D-serine: is a dipeptide composed of the amino acids D-methionine and D-serine
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Methionyl-D-serine typically involves the coupling of D-methionine and D-serine. One common method is the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of the peptide bond.
Industrial Production Methods: Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the final product. Industrial processes often optimize reaction conditions to maximize yield and minimize by-products.
化学反应分析
Types of Reactions: D-Methionyl-D-serine can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Reduction reactions can reverse the oxidation of methionine residues.
Substitution: The serine residue can participate in substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Nucleophiles such as alkyl halides can be used for substitution reactions at the serine hydroxyl group.
Major Products:
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Regenerated methionine from its oxidized forms.
Substitution: Alkylated serine derivatives.
科学研究应用
Chemistry: D-Methionyl-D-serine is used as a model compound in peptide chemistry to study peptide bond formation and stability. It is also used in the development of new synthetic methodologies for peptide synthesis.
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate specificity. It serves as a tool to investigate the role of D-amino acids in biological systems.
Medicine: this compound has potential therapeutic applications, particularly in the development of peptide-based drugs. Its stability and resistance to enzymatic degradation make it a promising candidate for drug design.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for the synthesis of more complex molecules.
作用机制
The mechanism of action of D-Methionyl-D-serine involves its interaction with specific molecular targets, such as enzymes and receptors. The D-methionine residue can interact with methionine-binding proteins, while the D-serine residue can act as a co-agonist at N-methyl-D-aspartate (NMDA) receptors. These interactions can modulate various biochemical pathways, including neurotransmission and signal transduction.
相似化合物的比较
L-Methionyl-L-serine: The L-enantiomer of the dipeptide, which has different biological activity and stability.
D-Alanyl-D-serine: Another dipeptide with similar structural features but different functional properties.
D-Serine: A single amino acid that acts as a co-agonist at NMDA receptors, similar to the D-serine residue in D-Methionyl-D-serine.
Uniqueness: this compound is unique due to its combination of D-amino acids, which confer resistance to enzymatic degradation and enhance stability. This makes it particularly valuable in research and therapeutic applications where stability is crucial.
属性
CAS 编号 |
656811-61-9 |
|---|---|
分子式 |
C8H16N2O4S |
分子量 |
236.29 g/mol |
IUPAC 名称 |
(2R)-2-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C8H16N2O4S/c1-15-3-2-5(9)7(12)10-6(4-11)8(13)14/h5-6,11H,2-4,9H2,1H3,(H,10,12)(H,13,14)/t5-,6-/m1/s1 |
InChI 键 |
WEDDFMCSUNNZJR-PHDIDXHHSA-N |
手性 SMILES |
CSCC[C@H](C(=O)N[C@H](CO)C(=O)O)N |
规范 SMILES |
CSCCC(C(=O)NC(CO)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


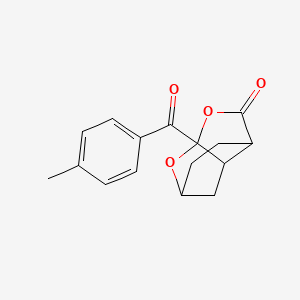
![S-[2-(Piperidin-4-yl)ethyl] ethanethioate--hydrogen chloride (1/1)](/img/structure/B12528020.png)
![Benzamide, N,N'-[1,4-phenylenebis(methylene)]bis[3,4,5-trihydroxy-](/img/structure/B12528032.png)
![4-{[Bis(phosphonomethyl)amino]methyl}benzoic acid](/img/structure/B12528034.png)

![(2S)-4-[(1R)-1-Phenylethyl]morpholine-2-carbonitrile](/img/structure/B12528042.png)

![4-Hydroxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B12528048.png)
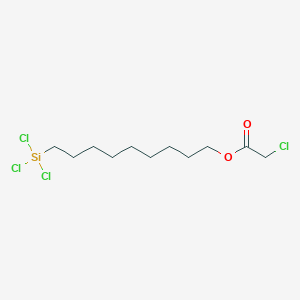
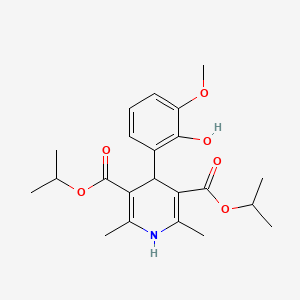
![4-[(3,4,5-Trimethoxyphenyl)methoxy]benzaldehyde](/img/structure/B12528076.png)
